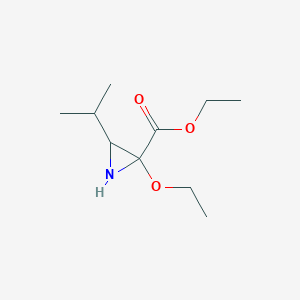![molecular formula C12H10N2O B11901215 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-63-2](/img/structure/B11901215.png)
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5’-position of the bipyridine structure. Bipyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid
Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol
Substitution: Various halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
2,2’-Bipyridine: Known for its strong coordination with metal ions, forming stable complexes used in catalysis and materials science.
4,4’-Bipyridine: Often used in the synthesis of viologens, which are compounds with good electrochemical properties.
The uniqueness of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes .
Eigenschaften
CAS-Nummer |
1346686-63-2 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI-Schlüssel |
GQQGFKLMHBUXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


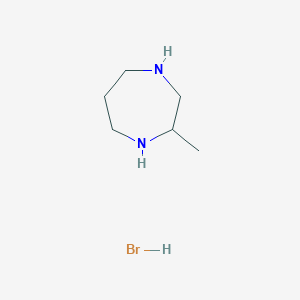
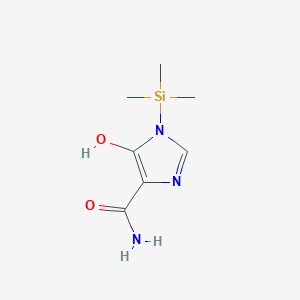

![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

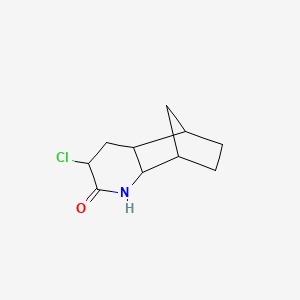
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)




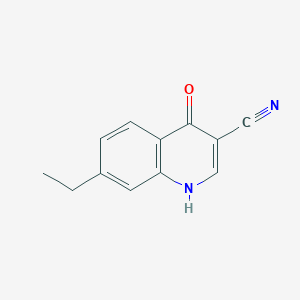
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
